molecular formula C11H22N2O3 B1287296 Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate CAS No. 517866-79-4

Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No.: B1287296
CAS No.: 517866-79-4
M. Wt: 230.3 g/mol
InChI Key: OOZBHDCFUFVAOH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-hydroxyethyl substituent at the 2-position of the piperazine ring. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its modular reactivity and ability to serve as a scaffold for further functionalization . Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.3 g/mol . The hydroxyethyl group enhances hydrophilicity, making it more soluble in polar solvents compared to non-polar analogs .

Properties

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZBHDCFUFVAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596620
Record name tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517866-79-4
Record name tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-chloroethanol. The reaction proceeds as follows:

  • Step 1: Protection of Piperazine

      Reagents: Piperazine, tert-butyl chloroformate

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

      Product: Tert-butyl piperazine-1-carboxylate

  • Step 2: Alkylation

      Reagents: Tert-butyl piperazine-1-carboxylate, 2-chloroethanol

      Conditions: The reaction is typically performed in the presence of a base such as triethylamine at elevated temperatures.

      Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-(2-oxoethyl)piperazine-1-carboxylate.

    Reduction: Regeneration of tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate.

    Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
  • Molecular Formula : C11H22N2O3
  • Molecular Weight : 230.30 g/mol
  • CAS Number : 947275-74-3

The compound features a tert-butyl group and a piperazine ring, which are crucial for its reactivity and interactions in biological systems.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is employed in the construction of complex organic molecules due to its functional groups that can undergo various chemical reactions, such as:

  • Substitution Reactions : The tert-butyl group can be replaced with other functional groups.
  • Condensation Reactions : It can participate in forming larger molecular frameworks.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic properties. It is being investigated for:

  • Neuroprotective Effects : Studies have shown that it may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.
  • Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, contributing to cellular protection.

Biochemical Studies

In biochemical research, this compound is utilized to study:

  • Enzyme Mechanisms : It can act as a ligand, providing insights into enzyme-substrate interactions.
  • Protein-Ligand Interactions : The compound's structure allows it to bind to specific proteins, aiding in understanding cellular signaling pathways.

Case Study 1: Neuroprotection Against Oxidative Stress

A study investigated the effects of this compound on SH-SY5Y neuroblastoma cells exposed to tert-butyl hydroperoxide (TBHP). The results indicated:

  • Significant reduction in cell death.
  • Preservation of mitochondrial function.
  • Activation of the ERK/MAPK signaling pathway was identified as a key mechanism for neuroprotection.

Case Study 2: Antioxidant Mechanisms

Research focused on the antioxidant properties of related piperazine derivatives demonstrated that:

  • These compounds effectively scavenged reactive oxygen species (ROS).
  • Inhibition of lipid peroxidation was observed, suggesting potential applications in preventing oxidative damage in cells.

Data Summary Table

Property/ActivityFindings
Antioxidant ActivityEffective in quenching free radicals
NeuroprotectionProtects SH-SY5Y cells from TBHP-induced damage
Mechanism of ActionInvolves ERK/MAPK signaling pathways
Cellular EffectsReduces oxidative stress and enhances survival

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Positional Isomers

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
  • Structure : Differs in the position of the hydroxyethyl group (4-position instead of 2-position).
  • Properties : The 4-substituted isomer exhibits distinct steric and electronic effects due to the altered spatial arrangement. This impacts its reactivity in nucleophilic substitutions and coupling reactions .
  • Applications : Often used in combinatorial chemistry for generating diverse libraries, but its synthetic routes may require orthogonal protection strategies .

Substituent Variants

Tert-butyl 2-methylpiperazine-1-carboxylate
  • Structure : Replaces the hydroxyethyl group with a methyl group.
  • Properties : The methyl group reduces polarity, lowering aqueous solubility. This makes it less suitable for biological applications requiring hydrophilicity but more stable under acidic conditions .
  • Synthesis : Prepared via Boc protection of 2-methylpiperazine, avoiding the need for hydroxyethyl group introduction .
Tert-butyl 3-(biphenyl-4-yl)piperazine-1-carboxylate
  • Structure : Incorporates a bulky biphenyl group at the 3-position.
  • Applications : Used in kinase inhibitor development, where aromatic moieties enhance binding affinity .
Tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate
  • Structure : Features an oxadiazole heterocycle at the 4-position.
  • Properties : The oxadiazole ring increases metabolic stability and participates in hydrogen bonding, making it valuable in protease inhibitor design .
  • Synthesis : Involves hydrazine acetylation and cyclization steps, distinct from hydroxyethyl analogs .

Functional Group Modifications

Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate
  • Structure : Substitutes hydroxyethyl with a diazoacetyl group.
  • Properties : The diazo group enables photolytic or thermal decomposition, useful in carbene-mediated C–H insertion reactions .
  • Applications : Key in synthesizing strained macrocycles and natural product analogs .
Tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate
  • Structure : Contains a triazole-linked phenyl group.
  • Properties : The triazole moiety facilitates click chemistry, enabling rapid conjugation in bioconjugation workflows .
  • Synthetic Advantage : High-yielding Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions streamline derivatization .

Enantiomeric Forms

(R)- and (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
  • Chirality : The hydroxyethyl group introduces a stereocenter, yielding enantiomers with distinct biological activities.
  • Properties : The (S)-enantiomer is reported to exhibit higher affinity for serotonin receptors in preliminary studies, highlighting the importance of stereochemistry in drug design .
  • Synthesis : Asymmetric alkylation or resolution techniques are required to isolate enantiomers .

Biological Activity

Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate (TBHEPC) is a piperazine derivative that exhibits a diverse range of biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antibacterial, antifungal, anticancer, and neurological disorders.

The biological activity of TBHEPC can be attributed to its structural features, particularly the piperazine ring. The conformational flexibility of this ring, along with the polar nitrogen atoms, facilitates favorable interactions with various biological macromolecules such as proteins and nucleic acids. This interaction is crucial for modulating enzyme activities and receptor functions, leading to various pharmacological effects.

Target Interactions

TBHEPC is known to interact with specific molecular targets, including:

  • Enzymes : It may inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : The compound can bind to neurotransmitter receptors, potentially influencing central nervous system activity.
  • Biochemical Pathways : It affects several biochemical pathways due to its ability to mimic natural substrates or inhibitors.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antibacterial Activity : TBHEPC has demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains .
  • Antifungal Activity : Research indicates potential antifungal properties, making it a candidate for treating fungal infections.
  • Anticancer Properties : Preliminary studies suggest that TBHEPC may inhibit tumor growth and induce apoptosis in cancer cells, although further research is needed to elucidate the mechanisms involved .
  • Neurological Effects : Its potential as an antidepressant and anticonvulsant agent has been explored in various studies.

Case Studies and Research Findings

Several research studies have focused on the biological activity of TBHEPC:

  • Antibacterial Efficacy : In a study examining the antibacterial properties of piperazine derivatives, TBHEPC showed significant activity against multiple strains of bacteria, including resistant forms. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range, indicating potent antibacterial action .
  • Cancer Cell Inhibition : A study on piperazine derivatives highlighted TBHEPC's ability to inhibit the growth of gastric cancer cell lines. The compound demonstrated IC50 values indicating effective growth inhibition compared to control groups .
  • Neuropharmacological Studies : Research investigating the neuropharmacological effects of TBHEPC revealed its potential as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders.

Comparative Analysis

To understand the uniqueness of TBHEPC among similar compounds, a comparison with other piperazine derivatives is useful:

Compound NameBiological ActivityUnique Features
This compoundAntibacterial, Antifungal, AnticancerFlexible piperazine ring enhances interaction
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateLimited antibacterial activityDifferent substitution pattern affects efficacy
(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylatePotential CNS activitySpecific stereochemistry may influence biological effects

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